molecular formula C44H28N4 B8140496 5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole

5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B8140496
M. Wt: 612.7 g/mol
InChI Key: YVQFZWONVSMZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Preparation Methods

The synthesis of 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole undergoes various chemical reactions, including:

Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinazoline or indolo[2,3-c]carbazole moieties.

Scientific Research Applications

5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

What sets 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole apart is its unique combination of the quinazoline and indolo[2,3-c]carbazole moieties, which may confer distinct biological activities and applications.

Properties

IUPAC Name

9-phenyl-14-[4-(4-phenylphenyl)quinazolin-2-yl]-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4/c1-3-13-29(14-4-1)30-23-25-31(26-24-30)43-33-17-7-10-20-36(33)45-44(46-43)48-38-22-12-9-19-35(38)42-40(48)28-27-39-41(42)34-18-8-11-21-37(34)47(39)32-15-5-2-6-16-32/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFZWONVSMZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)N5C6=C(C7=CC=CC=C75)C8=C(C=C6)N(C9=CC=CC=C98)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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